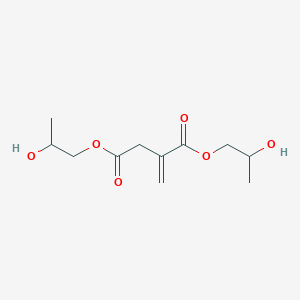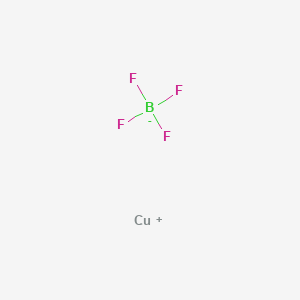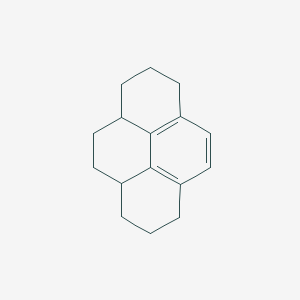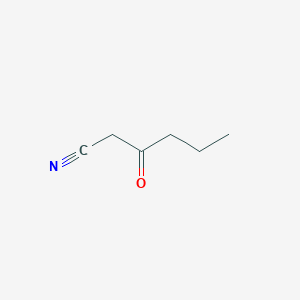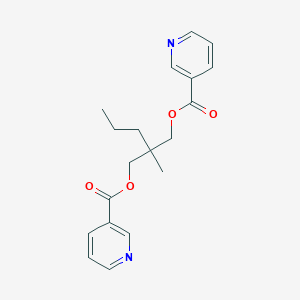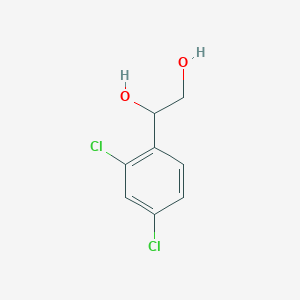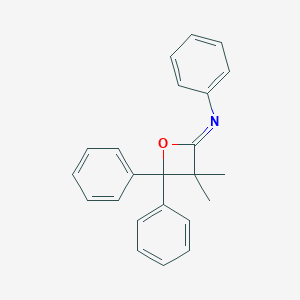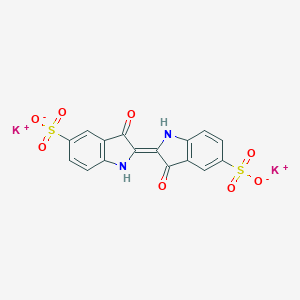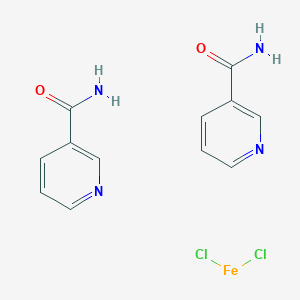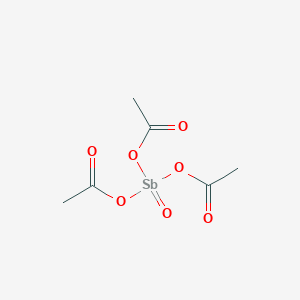
Triacetoxystibine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triacetoxystibine oxide can be synthesized by reacting antimony trioxide (Sb2O3) with acetic anhydride (C4H6O3). The reaction typically occurs in an anhydrous inert solvent such as toluene. The process involves dispersing antimony powder and acetic anhydride into the solvent, adding a catalyst, and blowing air or oxygen for oxidation. The mixture is then filtered, cooled for crystallization, and dried to obtain antimonic acid triacetate .
Industrial Production Methods: The industrial production of antimonic acid triacetate follows similar synthetic routes but on a larger scale. The use of anhydrous inert solvents and controlled reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Triacetoxystibine oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of antimony.
Reduction: It can be reduced to lower oxidation states.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) under alkaline conditions.
Reduction: Reducing agents such as aluminum or iron.
Substitution: Various organic ligands under controlled conditions.
Major Products:
Oxidation: Higher oxidation state compounds of antimony.
Reduction: Lower oxidation state compounds of antimony.
Substitution: Compounds with different ligands replacing the acetate groups.
Applications De Recherche Scientifique
Triacetoxystibine oxide has several scientific research applications, including:
Chemistry: Used as a catalyst in the production of synthetic fibers and polyesters.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in treating tropical diseases such as leishmaniasis.
Industry: Used as a flame retardant and in the production of various industrial materials.
Mécanisme D'action
The mechanism of action of antimonic acid triacetate involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, it can interact with cellular components, leading to its therapeutic effects. The reduction of antimony from its pentavalent to its trivalent form is a key mechanism in its action against certain diseases .
Comparaison Avec Des Composés Similaires
- Antimony trioxide (Sb2O3)
- Antimony pentoxide (Sb2O5)
- Antimony trisulfide (Sb2S3)
- Antimony pentasulfide (Sb2S5)
- Antimony chloride (SbCl3)
Uniqueness: Triacetoxystibine oxide is unique due to its specific structure and reactivity. It serves as an efficient catalyst in various chemical processes and has distinct applications in both industrial and medical fields .
Propriétés
Numéro CAS |
12737-02-9 |
|---|---|
Formule moléculaire |
C6H9O7Sb |
Poids moléculaire |
314.89 g/mol |
Nom IUPAC |
diacetyloxystiboryl acetate |
InChI |
InChI=1S/3C2H4O2.O.Sb/c3*1-2(3)4;;/h3*1H3,(H,3,4);;/q;;;;+3/p-3 |
Clé InChI |
BZFJBDDWMPLHOA-UHFFFAOYSA-K |
SMILES |
CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C |
Key on ui other cas no. |
12737-02-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



